N-(4-Oxopentanoyl)-L-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Oxopentanoyl)-L-phenylalanine: is a synthetic compound that combines the structural features of 4-oxopentanoyl and L-phenylalanine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Oxopentanoyl)-L-phenylalanine typically involves the acylation of L-phenylalanine with 4-oxopentanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an anhydrous solvent like dichloromethane. The reaction conditions include maintaining the temperature at room temperature and stirring the mixture for several hours until the reaction is complete .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(4-Oxopentanoyl)-L-phenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups
Scientific Research Applications
Chemistry: N-(4-Oxopentanoyl)-L-phenylalanine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein modifications. It can be incorporated into peptides and proteins to investigate their structure and function.
Medicine: The compound has potential applications in drug development. It can be used as a lead compound for designing new pharmaceuticals with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be used as an intermediate in the synthesis of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of N-(4-Oxopentanoyl)-L-phenylalanine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The ketone group in the compound can form covalent bonds with nucleophilic residues in proteins, leading to modifications that affect their activity. The phenylalanine moiety can interact with aromatic residues in proteins, influencing their structure and stability .
Comparison with Similar Compounds
- N-(4-Oxobutanoyl)-L-phenylalanine
- N-(4-Oxopentanoyl)-D-phenylalanine
- N-(4-Oxopentanoyl)-L-tyrosine
Comparison: N-(4-Oxopentanoyl)-L-phenylalanine is unique due to the presence of the 4-oxopentanoyl group, which imparts specific chemical reactivity and biological activity. Compared to N-(4-Oxobutanoyl)-L-phenylalanine, the additional carbon in the oxopentanoyl group provides increased flexibility and potential for interactions with biological targets. The L-configuration of phenylalanine in this compound ensures compatibility with biological systems, making it more suitable for applications in biology and medicine .
Properties
CAS No. |
5891-61-2 |
---|---|
Molecular Formula |
C14H17NO4 |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
(2S)-2-(4-oxopentanoylamino)-3-phenylpropanoic acid |
InChI |
InChI=1S/C14H17NO4/c1-10(16)7-8-13(17)15-12(14(18)19)9-11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3,(H,15,17)(H,18,19)/t12-/m0/s1 |
InChI Key |
KIARNVZHNLCJGK-LBPRGKRZSA-N |
Isomeric SMILES |
CC(=O)CCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O |
Canonical SMILES |
CC(=O)CCC(=O)NC(CC1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.